molecular formula C12H14N4O3 B11485994 4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid

4-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]butanoic acid

Cat. No.: B11485994
M. Wt: 262.26 g/mol
InChI Key: FPENJGASKYKCBL-UHFFFAOYSA-N
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Description

4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is an organic compound that features a tetrazole ring attached to a butanoic acid chain, with a methoxyphenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: 4-[5-(3-HYDROXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID.

    Reduction: 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOL.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(3-METHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]BUTANOIC ACID is unique due to the presence of both a tetrazole ring and a methoxyphenyl group. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

4-[5-(3-methoxyphenyl)tetrazol-2-yl]butanoic acid

InChI

InChI=1S/C12H14N4O3/c1-19-10-5-2-4-9(8-10)12-13-15-16(14-12)7-3-6-11(17)18/h2,4-5,8H,3,6-7H2,1H3,(H,17,18)

InChI Key

FPENJGASKYKCBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(N=N2)CCCC(=O)O

Origin of Product

United States

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